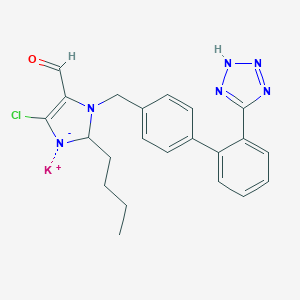
BWBSHTGVBZFIAV-UHFFFAOYSA-M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound known for its application in pharmaceutical research and development. It is a derivative of imidazole and biphenyl, featuring a tetrazole ring, which is significant in medicinal chemistry due to its bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde involves multiple steps, starting from the appropriate biphenyl and imidazole derivatives. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of a biphenyl derivative with a tetrazole ring under specific conditions.
Chlorination and Butylation: The intermediate is then subjected to chlorination and butylation to introduce the butyl and chloro groups.
Formylation: The final step involves the formylation of the imidazole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an angiotensin II receptor antagonist, which is useful in treating hypertension.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
作用機序
The compound exerts its effects primarily through its interaction with angiotensin II receptors. By binding to these receptors, it inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor (AT1R), and the pathways involved are related to the renin-angiotensin-aldosterone system (RAAS).
類似化合物との比較
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Shares structural similarities and is used for similar therapeutic purposes.
Irbesartan: Another compound in the same class with comparable effects.
Uniqueness
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is unique due to its specific structural features, such as the presence of the tetrazole ring and the imidazole carboxaldehyde group, which contribute to its distinct pharmacological profile and potential therapeutic benefits.
特性
CAS番号 |
140868-18-4 |
|---|---|
分子式 |
C22H22ClKN6O |
分子量 |
461 g/mol |
IUPAC名 |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChIキー |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
正規SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
同義語 |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
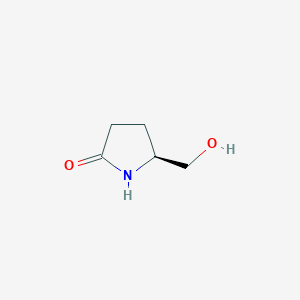
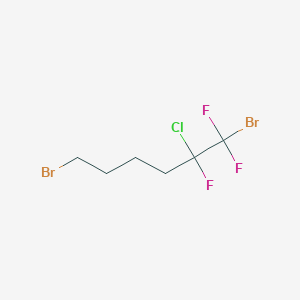
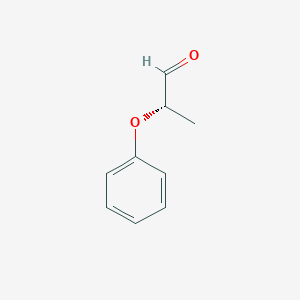


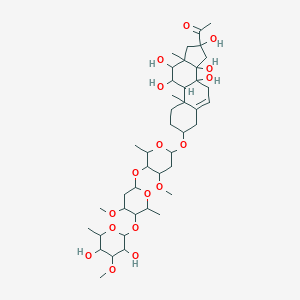


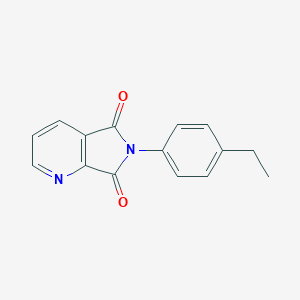
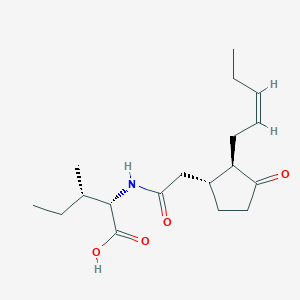

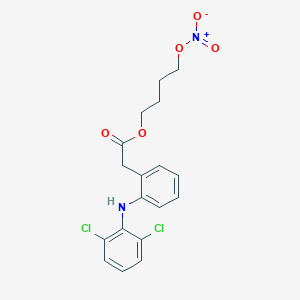
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)
